2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methyl-
Description
2H-Pyrrolo[2,3-b]pyridin-2-one derivatives are nitrogen-containing heterocyclic compounds with a fused pyrrole-pyridinone core. The target compound, 4-fluoro-1,3-dihydro-6-methyl-2H-pyrrolo[2,3-b]pyridin-2-one, features a fluorine atom at position 4 and a methyl group at position 4.
Properties
IUPAC Name |
4-fluoro-6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-4-2-6(9)5-3-7(12)11-8(5)10-4/h2H,3H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVWMOUDNZKEER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CC(=O)NC2=N1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184497 | |
| Record name | 4-Fluoro-1,3-dihydro-6-methyl-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-74-4 | |
| Record name | 4-Fluoro-1,3-dihydro-6-methyl-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-1,3-dihydro-6-methyl-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and acyl chlorides can undergo cyclization in the presence of a base to form the desired pyrrolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolopyridines, which can be further utilized in medicinal chemistry .
Scientific Research Applications
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate signaling pathways in cells.
Medicine: Explored for its therapeutic potential in treating cancers and other diseases by targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methyl- involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
- Halogen vs. Alkyl Substituents : Fluorine (C4) and methyl (C6) in the target compound balance electronic and steric effects, whereas bromine/methoxy analogs (e.g., ) prioritize reactivity for synthetic versatility.
- Positional Isomerism : Halogen placement (C4 vs. C5) significantly alters electronic distribution. For example, 5-iodo derivatives () are more reactive in cross-coupling than 4-substituted analogs.
Biological Activity
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methyl- (CAS No. 1190321-74-4) is a heterocyclic compound belonging to the pyrrolopyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its implications in cancer therapy.
- Molecular Formula : C7H7FN2O
- Molecular Weight : 152.126 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 343.2 °C at 760 mmHg
- Flash Point : 161.4 °C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly kinases. By binding to the active sites of these enzymes, it inhibits their activity, leading to modulation of downstream signaling pathways. This inhibition can result in reduced cell proliferation and induction of apoptosis in cancer cells.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with 2H-Pyrrolo[2,3-b]pyridin-2-one:
- Antiproliferative Activity :
-
Kinase Inhibition :
- The compound has been explored for its potential as a kinase inhibitor, which can modulate critical signaling pathways involved in cell growth and survival .
- Antiparasitic Activity :
Study 1: Antiproliferative Effects on HeLa Cells
A study conducted on modified pyrrolopyridine derivatives demonstrated that specific substitutions retain antiproliferative activity against HeLa cells. The live-cell confocal microscopy results showed alterations in microtubule dynamics when treated with these compounds, indicating their potential as therapeutic agents in cancer treatment .
Study 2: Kinase Inhibition Profile
Another investigation focused on the compound's ability to inhibit various kinases involved in tumorigenesis. The findings revealed that the fluorine substitution enhances binding affinity to the active sites of target kinases, making it a promising candidate for further drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Pyrrolopyridine | Moderate kinase inhibition |
| 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one | Quinoline derivative | Antiproliferative |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | Pyrrolopyridine | Potent kinase inhibition |
Q & A
Basic: What synthetic methodologies are most effective for preparing 4-fluoro-6-methyl-2H-pyrrolo[2,3-b]pyridin-2-one?
The synthesis typically involves cyclocondensation of fluorinated pyridine precursors with appropriate ketones or aldehydes. Key steps include:
- Fluorination : Electrophilic fluorination using reagents like Selectfluor at the 4-position, guided by directing groups or steric control .
- Core formation : [3+3] cyclocondensation reactions to construct the pyrrolo[2,3-b]pyridinone scaffold, often under acidic or catalytic conditions .
- Protection strategies : Use of SEM (2-(trimethylsilyl)ethoxy)methyl groups to protect reactive sites during functionalization, followed by deprotection with TBAF .
- Methylation : Introduction of the 6-methyl group via alkylation or cross-coupling (e.g., Suzuki-Miyaura with methylboronic acid derivatives) .
Advanced: How does the 4-fluoro substituent influence electronic properties and reactivity in this scaffold?
The 4-fluoro group exhibits strong electron-withdrawing effects, which:
- Modulate aromaticity : Reduces electron density in the pyridinone ring, enhancing electrophilic substitution at electron-rich positions (e.g., 3- or 5-positions) .
- Impact hydrogen bonding : Fluorine’s electronegativity stabilizes interactions with kinase ATP-binding pockets, as observed in analogues like GW441756 .
- Guide regioselectivity : Computational studies (DFT calculations) predict preferential reactivity at the 5-position due to fluorine’s meta-directing effects .
Basic: What spectroscopic techniques are critical for structural characterization?
- NMR :
- Mass spectrometry (HRMS) : Validates molecular weight (C₈H₇FN₂O; calc. 166.05 g/mol) and isotopic patterns .
- X-ray crystallography : Resolves tautomeric forms (e.g., lactam vs. lactim) and hydrogen-bonding networks .
Advanced: How can regioselectivity challenges during functionalization be addressed?
- Directing groups : Install sulfonyl or pyridyl groups (e.g., 1-(phenylsulfonyl) derivatives) to steer halogenation or cross-coupling to specific positions .
- Protection-deprotection : Use SEM or tert-butyl groups to block reactive sites, enabling selective modification at the 3- or 5-positions .
- Transition-metal catalysis : Pd-mediated C–H activation for late-stage diversification, as demonstrated in pyrrolo[2,3-b]pyridine kinase inhibitors .
Basic: What in vitro assays are suitable for evaluating kinase inhibition?
- Kinase profiling panels : Screen against ~50 kinases (e.g., EGFR, JAK2) using ATP-competitive assays .
- Cellular assays : Measure antiproliferative activity in cancer cell lines (IC₅₀ values) and compare to controls like GW441756 .
- Biophysical methods : Surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinities .
Advanced: What computational tools predict target engagement and SAR trends?
- Molecular docking : Align the compound into kinase ATP pockets (e.g., using PDB structures 4WKQ or 3POZ) to identify key interactions (e.g., fluorine with backbone amides) .
- QSAR models : Correlate substituent effects (e.g., methyl vs. chloro at C6) with inhibitory potency using descriptors like logP and Hammett σ values .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Basic: How does the dihydro-1,3 moiety affect stability and solubility?
- Stability : The saturated 1,3-dihydro ring reduces aromatic conjugation, increasing susceptibility to oxidation; stability is enhanced under inert atmospheres .
- Solubility : The lactam group improves water solubility (~1.2 mg/mL at pH 7.4) compared to fully aromatic analogues, critical for in vivo studies .
Advanced: What strategies optimize metabolic stability for in vivo applications?
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., at C3) to slow CYP450-mediated oxidation .
- Prodrug approaches : Mask the lactam as an ester or carbamate to enhance bioavailability, with enzymatic cleavage in target tissues .
- Structural rigidification : Introduce fused rings (e.g., pyrimidine) to reduce conformational flexibility and metabolic degradation .
Basic: How are intermediates like 5-bromo derivatives utilized in further synthesis?
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce biaryl motifs at C5 .
- Nucleophilic substitution : Replace bromine with amines or thiols to explore SAR .
- Catalytic halogen exchange : Convert Br to I for radiopharmaceutical labeling .
Advanced: What contradictions exist in reported biological data, and how can they be resolved?
- Discrepancies in IC₅₀ values : Variability arises from assay conditions (e.g., ATP concentration). Standardize protocols using recombinant kinases and fixed ATP levels .
- Off-target effects : Use CRISPR-validated kinase knockouts to confirm target specificity .
- Species differences : Compare human vs. murine kinase inhibition profiles to address translational gaps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
